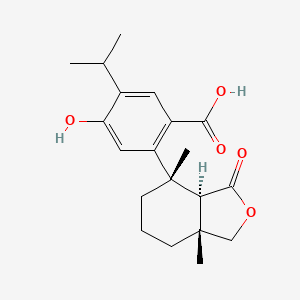

Hanagokenol B

Description

Hanagokenol B is a bioactive natural product belonging to a class of structurally complex organic compounds. Hanagokenol A and its derivatives are synthesized through multi-step organic reactions, often involving stereoselective processes or catalytic methods to achieve their unique molecular frameworks .

Properties

Molecular Formula |

C20H26O5 |

|---|---|

Molecular Weight |

346.4 g/mol |

IUPAC Name |

2-[(3aR,4S,7aR)-4,7a-dimethyl-3-oxo-3a,5,6,7-tetrahydro-1H-2-benzofuran-4-yl]-4-hydroxy-5-propan-2-ylbenzoic acid |

InChI |

InChI=1S/C20H26O5/c1-11(2)12-8-13(17(22)23)14(9-15(12)21)20(4)7-5-6-19(3)10-25-18(24)16(19)20/h8-9,11,16,21H,5-7,10H2,1-4H3,(H,22,23)/t16-,19-,20+/m0/s1 |

InChI Key |

XEYFSNHIPLMFRB-FFZOFVMBSA-N |

Isomeric SMILES |

CC(C)C1=CC(=C(C=C1O)[C@]2(CCC[C@@]3([C@@H]2C(=O)OC3)C)C)C(=O)O |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1O)C2(CCCC3(C2C(=O)OC3)C)C)C(=O)O |

Synonyms |

hanagokenol B |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Hanagokenol A

Hanagokenol A, the closest structural relative, shares a core scaffold with Hanagokenol B. Key differences likely arise from substitutions in functional groups or stereochemical configurations. For example:

- Synthesis Pathways: Hanagokenol A is synthesized via palladium-catalyzed cross-coupling reactions, as described in the work of Guardia Monteagudo et al. . Hanagokenol B may require modified catalytic conditions or alternative protecting group strategies to accommodate its distinct substituents.

2-Aminobenzamide Derivatives

Contrasts include:

- Applications: 2-Aminobenzamides are widely used as enzyme inhibitors (e.g., PARP inhibitors), whereas Hanagokenol B’s applications remain speculative without explicit data.

- Synthetic Complexity: Hanagokenol B’s polycyclic structure imposes greater synthetic challenges compared to simpler 2-aminobenzamide derivatives .

Functional and Analytical Comparisons

Analytical Methods

- Chromatography: Hanagokenol A and related compounds are analyzed using HPLC-based glycan analysis (GlycoBase), as noted in Campbell et al. . Hanagokenol B would likely require similar high-resolution techniques for purity assessment.

- Spectroscopy: Structural elucidation of Hanagokenol B would depend on NMR and mass spectrometry, paralleling methods used for Hanagokenol A .

Data Table: Comparative Overview

Q & A

Basic: What are the established protocols for isolating and characterizing Hanagokenol B from natural sources?

Methodological Answer:

Isolation typically involves bioassay-guided fractionation using techniques like column chromatography (silica gel, HPLC) or solvent partitioning, followed by spectroscopic characterization (NMR, MS) . Key steps:

Extraction Optimization : Test polar/non-polar solvents to maximize yield.

Chromatographic Separation : Use TLC or HPLC to track target fractions, referencing published Rf values or retention times .

Structural Elucidation : Compare spectral data (e.g., H/C NMR, HRMS) with literature, ensuring purity >95% via HPLC-UV .

Data Presentation : Tabulate spectral assignments (e.g., δ values, coupling constants) in supplementary materials to avoid redundancy in the main text .

Basic: How can researchers confirm the structural identity of Hanagokenol B using spectroscopic methods?

Methodological Answer:

- Multi-Technique Validation : Combine H/C NMR, 2D-COSY/HMBC, and X-ray crystallography (if crystalline) to resolve stereochemistry .

- Reference Standards : Cross-check with authentic samples or published spectra (DOI-linked datasets) .

- Purity Assurance : Include melting point, optical rotation, and chromatographic retention time comparisons .

Advanced: What experimental strategies resolve discrepancies in reported bioactivity data for Hanagokenol B?

Methodological Answer:

- Systematic Error Analysis : Audit assay conditions (e.g., cell line authenticity, solvent controls) to identify variability sources .

- Orthogonal Assays : Validate findings using complementary methods (e.g., enzymatic vs. cell-based assays) .

- Meta-Analysis : Apply statistical tools (e.g., Bland-Altman plots) to quantify inter-lab variability .

Advanced: How to design dose-response studies for Hanagokenol B while minimizing off-target effects?

Methodological Answer:

- Tiered Testing : Start with high-throughput in vitro screens (e.g., kinase panels) to identify target selectivity .

- In Vivo Validation : Use pharmacokinetic modeling to establish therapeutic windows, incorporating negative controls (e.g., vehicle-only groups) .

- Ethical Compliance : Adhere to 3R principles (Replacement, Reduction, Refinement) for animal studies .

Basic: What are key considerations when replicating Hanagokenol B synthesis routes?

Methodological Answer:

- Stepwise Troubleshooting : Document reaction parameters (temperature, catalyst purity) that may deviate from original protocols .

- Intermediate Characterization : Validate each synthetic step via LC-MS or IR to isolate pathway failures .

- Open Communication : Contact original authors for clarification on ambiguous steps .

Advanced: How to interpret contradictory results in Hanagokenol B’s mechanism of action studies?

Methodological Answer:

- Hypothesis Iteration : Use the PICO framework to refine questions (e.g., "Does Hanagokenol B inhibit specific kinases in defined cellular contexts?") .

- Systems Biology Approaches : Integrate transcriptomics/proteomics to map off-target pathways .

- Peer Review : Present conflicting data at conferences for community feedback .

Basic: Which in vitro models are appropriate for preliminary screening of Hanagokenol B?

Methodological Answer:

- Disease-Relevant Models : Use patient-derived cell lines or organoids for translational relevance .

- Assay Standardization : Include positive/negative controls (e.g., known inhibitors) and Z’-factor validation for robustness .

Advanced: How to employ computational modeling for Hanagokenol B’s target prediction?

Methodological Answer:

- Molecular Dynamics Simulations : Use AutoDock or Schrödinger Suite to predict binding affinities, validating with SPR or ITC .

- Limitation Disclosure : Address force field inaccuracies or solvation effects in the discussion .

Basic: What validation criteria ensure Hanagokenol B batch purity?

Methodological Answer:

- Multi-Parameter Checks : Combine HPLC (≥95% purity), elemental analysis, and stability testing (e.g., accelerated degradation studies) .

- Batch Documentation : Log storage conditions (temperature, light exposure) to prevent batch-to-batch variability .

Advanced: How to identify synergistic interactions between Hanagokenol B and existing drugs?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.